CGP36216

GABA₁ receptor pharmacology synaptic transmission electrophysiology

CGP36216 is the only commercially available GABA₁ receptor antagonist with empirically validated inactivity at postsynaptic receptors up to 1 mM (pA₂ = 3.9 ± 0.1 at presynaptic receptors). Unlike generic antagonists (CGP35348, CGP55845, SCH50911) that block both presynaptic and postsynaptic populations, CGP36216 enables unambiguous investigation of presynaptic GABA₁ contributions to neurotransmitter release, anxiety regulation, and monoaminergic modulation. Validated across neocortex, lateral habenula, and avBNST with bidirectional behavioral outcomes versus dual antagonists. For selective presynaptic GABA₁ interrogation, CGP36216 is non-substitutable.

Molecular Formula C5H14NO2P
Molecular Weight 151.14 g/mol
Cat. No. B1139186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP36216
Synonyms(3-Aminopropyl)ethylphosphinic acid hydrochloride
Molecular FormulaC5H14NO2P
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCCP(=O)(CCCN)O
InChIInChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8)
InChIKeyRWCIPYZWXPUGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP36216: Presynaptic-Selective GABA₁ Antagonist with Quantified Synaptic Discrimination


CGP36216 [(3-aminopropyl)ethylphosphinic acid hydrochloride] is a selective competitive antagonist at GABA₁ receptors that exhibits a uniquely characterized bias toward presynaptic versus postsynaptic receptor populations. Unlike most in-class antagonists that lack synaptic compartment discrimination, CGP36216 is ineffective at GABA₁ postsynaptic receptors up to 1 mM while retaining quantifiable antagonist activity at presynaptic receptors (pA₂ = 3.9 ± 0.1) [1]. This functional segregation has been independently validated across multiple brain regions, including neocortex, lateral habenula, and anteroventral bed nucleus of stria terminalis [2].

Why CGP36216 Cannot Be Replaced by Standard GABA₁ Antagonists: Functional Dissociation of Synaptic Subpopulations


Generic GABA₁ antagonists such as CGP35348, CGP55845, and SCH50911 block both presynaptic and postsynaptic receptor populations indiscriminately, producing composite and sometimes opposing functional outcomes. Direct evidence demonstrates that intra-brain-region injection of presynaptic-selective CGP36216 produces anxiolytic-like behavioral effects, whereas injection of the dual pre-/postsynaptic antagonist CGP35348 induces anxiety-like responses in the same animals [1]. This bidirectional divergence confirms that presynaptic versus postsynaptic GABA₁ receptor blockade generates functionally opposite consequences. Substitution of CGP36216 with a non-selective antagonist would therefore confound interpretation, introduce opposing behavioral signals, and invalidate experiments designed to isolate presynaptic GABA₁ contributions [2]. The compound's unique synaptic selectivity profile represents a non-fungible research tool for dissecting GABA₁ receptor subpopulation-specific pharmacology.

Quantitative Differentiation Evidence for CGP36216: Head-to-Head Comparative Data Against Reference Antagonists


Presynaptic vs. Postsynaptic Functional Selectivity: Direct pA₂ Quantification

CGP36216 exhibits quantifiable antagonist activity at presynaptic GABA₁ receptors (pA₂ = 3.9 ± 0.1, equivalent to Kd ~126 μM) while showing no detectable antagonism at postsynaptic GABA₁ receptors up to 1 mM, establishing a functional selectivity window of >8-fold in favor of presynaptic sites [1].

GABA₁ receptor pharmacology synaptic transmission electrophysiology

Functional Behavioral Divergence: CGP36216 (Anxiolytic) vs. CGP35348 (Anxiogenic) in Identical Assays

In the lateral habenula of 6-OHDA hemiparkinsonian rats, intra-LHb injection of CGP36216 produced anxiolytic-like effects (increased time in open arms of elevated plus-maze), while identical injection of CGP35348 induced anxiety-like responses (decreased open arm time) [1]. This bidirectional divergence was replicated in the anteroventral bed nucleus of stria terminalis [2].

anxiety-like behavior Parkinson's disease behavioral pharmacology

Neurochemical Evidence: Opposite Effects on Dopamine and Serotonin Release vs. CGP35348

Intra-avBNST injection of CGP36216 increased dopamine and serotonin (5-HT) levels in the basolateral amygdala, whereas CGP35348 decreased release of both neurotransmitters [1]. CGP36216 increased the GABA/glutamate ratio in the injected region; CGP35348 decreased this ratio [1].

neurochemistry dopamine release serotonin release microdialysis

GABA Release Autoreceptor Antagonism: IC₅₀ Quantification vs. Binding Affinity

CGP36216 increased [³H]GABA release from electrically stimulated rat neocortical slices with an IC₅₀ of 43 μM, an effect reversed by the GABA₁ agonist baclofen (20 μM) [1]. This functional autoreceptor antagonism contrasts with its binding Ki of 0.3 μM, indicating a functional selectivity window that differs from binding-based predictions [2].

neurotransmitter release autoreceptor [³H]GABA release

Potency Contextualization: Relative Position Within GABA₁ Antagonist Class

CGP36216 occupies a specific potency niche within the GABA₁ antagonist class: its functional IC₅₀ of 43 μM places it between the less potent phaclofen (IC₅₀ ~118 μM in binding) and the more potent SCH50911 (IC₅₀ 1.1-3 μM) and CGP55845 (IC₅₀ 5 nM) [1][2][3]. However, none of these comparators exhibit the presynaptic selectivity that defines CGP36216 [4].

GABA₁ antagonist potency ranking structure-activity relationship

Neuronal Firing Rate Modulation: Presynaptic-Specific Inhibition vs. CGP35348 Excitation

Intra-avBNST injection of CGP36216 inhibited GABAergic neuron firing activity, whereas intra-avBNST injection of CGP35348 excited these same neuronal populations [1]. This functional divergence was replicated in lateral habenula recordings [2].

electrophysiology neuronal firing GABAergic neurons

Validated Application Scenarios for CGP36216 Based on Quantitative Differentiation Evidence


Dissection of Presynaptic GABA₁ Autoreceptor vs. Heteroreceptor Function in Neurotransmitter Release

CGP36216 enables unambiguous investigation of presynaptic GABA₁ receptor contributions to neurotransmitter release regulation without confounding postsynaptic effects. Validated applications include: (1) measurement of [³H]GABA release enhancement from electrically stimulated neocortical slices (IC₅₀ = 43 μM, reversible by 20 μM baclofen) [1]; (2) assessment of GABA₁ heteroreceptor modulation of glutamate release in Mg²⁺-free Krebs medium preparations [1]; (3) evaluation of presynaptic autoreceptor contributions to GABAergic tone in brain slice electrophysiology. This compound is the only commercially available GABA₁ antagonist with empirically validated inactivity at postsynaptic receptors up to 1 mM, making it uniquely suited for studies requiring synaptic compartment resolution.

Anxiolytic Mechanism Studies Requiring Presynaptic-Specific GABA₁ Blockade

CGP36216 is the validated tool of choice for investigations of presynaptic GABA₁ contributions to anxiety regulation. Direct comparative evidence demonstrates that intra-brain-region administration (lateral habenula or anteroventral bed nucleus of stria terminalis) produces consistent anxiolytic-like effects in elevated plus-maze tests, while non-selective antagonists induce opposite (anxiogenic) outcomes [2][3]. This bidirectional divergence establishes CGP36216 as the only antagonist suitable for isolating presynaptically mediated anxiolytic mechanisms. Applications include studies of Parkinson's disease-related anxiety, trauma-related disorders, and fear extinction learning where presynaptic GABA₁ modulation has been specifically implicated [4].

Neurochemical Pathway Mapping of Dopaminergic and Serotonergic Circuit Modulation

CGP36216 provides a selective pharmacological tool for tracing presynaptic GABA₁-dependent modulation of monoaminergic systems. Validated applications include: (1) measurement of extracellular dopamine and serotonin (5-HT) changes in the basolateral amygdala following intra-avBNST or intra-LHb injection [2][3]; (2) assessment of GABA/glutamate ratio alterations in limbic structures; (3) electrophysiological recording of GABAergic neuron firing activity changes. The compound's opposite effects relative to CGP35348 on all measured neurochemical and electrophysiological parameters enable unambiguous assignment of presynaptic-specific contributions to circuit-level outcomes [2][3].

Lifespan and Aging Studies in Transgenic GABA₁ Receptor Models

CGP36216 has been validated in transgenic C. elegans models expressing mammalian (rat) GABA₁ receptors for lifespan regulation studies. At 1 μM concentration, CGP36216 extends lifespan of transgenic worms expressing rat GABA₁ receptors (log-rank test, P<0.001), with comparable efficacy to SCH50911 in the same model system [5]. This application demonstrates the compound's utility in cross-species pharmacological studies where mammalian receptor pharmacology is reconstituted in invertebrate models for high-throughput or genetic screening purposes. No effect is observed in wild-type worms lacking the mammalian receptor, confirming target specificity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP36216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.